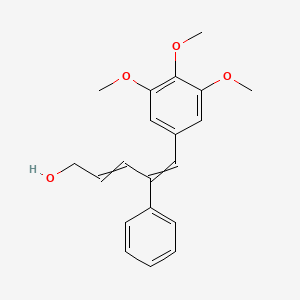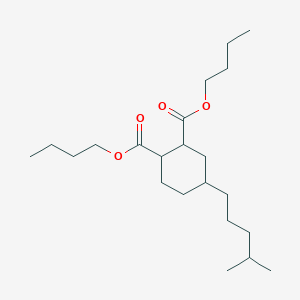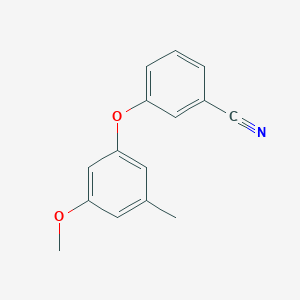![molecular formula C21H36O4Si B12637936 Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane CAS No. 921200-39-7](/img/structure/B12637936.png)
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is a silicon-based compound with the molecular formula C({13})H({22})O(_{4})Si. It is known for its reactivity in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a methoxyphenyl group and an oct-1-en-2-yl group attached to a silicon atom, which is further bonded to three ethoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane typically involves the reaction of 4-methoxyphenylmagnesium bromide with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halogenated or alkylated silanes.
科学的研究の応用
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane involves its ability to form covalent bonds with other molecules through its silicon atom. The ethoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it useful in surface modification and the creation of durable materials.
類似化合物との比較
Similar Compounds
Triethoxy(4-methoxyphenyl)silane: Similar structure but lacks the oct-1-en-2-yl group.
Triethoxy(phenyl)silane: Similar structure but lacks both the methoxy and oct-1-en-2-yl groups.
Triethoxy(octyl)silane: Similar structure but lacks the methoxyphenyl group.
Uniqueness
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is unique due to the presence of both the methoxyphenyl and oct-1-en-2-yl groups, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
921200-39-7 |
|---|---|
分子式 |
C21H36O4Si |
分子量 |
380.6 g/mol |
IUPAC名 |
triethoxy-[1-(4-methoxyphenyl)oct-1-en-2-yl]silane |
InChI |
InChI=1S/C21H36O4Si/c1-6-10-11-12-13-21(18-19-14-16-20(22-5)17-15-19)26(23-7-2,24-8-3)25-9-4/h14-18H,6-13H2,1-5H3 |
InChIキー |
ILDFSENVWNJIHG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=CC1=CC=C(C=C1)OC)[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B12637853.png)
![2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12637856.png)

![1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12637877.png)
![N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12637885.png)
![8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester](/img/structure/B12637891.png)
![1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B12637914.png)


![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)

![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
